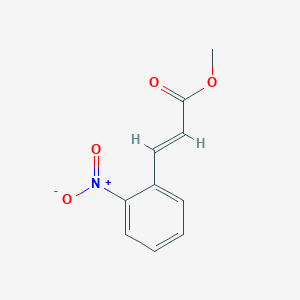

(E)-Methyl 3-(2-nitrophenyl)acrylate

Description

Significance in Contemporary Organic Chemistry

The importance of (E)-Methyl 3-(2-nitrophenyl)acrylate in modern organic chemistry stems from its role as a versatile building block. The presence of both a nitro group and an acrylate (B77674) functional group allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecules. myskinrecipes.com

A primary application is in the synthesis of heterocyclic compounds, such as quinolines, which are core structures in many pharmaceuticals. researchgate.net The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. For instance, the reduction of the nitro group followed by intramolecular cyclization is a key step in synthesizing various substituted quinolines.

Furthermore, this compound is utilized in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides. myskinrecipes.com Its structure allows for functionalization to create molecules with specific biological activities. Advanced synthetic methods, including palladium-catalyzed reactions, have been employed to create derivatives of nitrophenyl acrylates, highlighting the compound's utility in modern catalytic processes. smolecule.com

Overview of Research Trajectories and Emerging Areas

Current research is actively exploring new applications for this compound, extending its utility into materials science and medicinal chemistry.

One of the most promising emerging areas is in the development of non-linear optical (NLO) materials . dtic.mil Organic molecules with significant push-pull electronic effects, like this compound, can exhibit NLO properties, which are crucial for applications in optical communications, data storage, and signal processing. mdpi.comnih.gov The chromophoric nature of the nitrophenyl group plays a key role in these potential applications. myskinrecipes.com

In the field of medicinal chemistry, there is growing interest in the cytotoxic properties of this compound. Studies have investigated its potential as an anticancer agent. Research has demonstrated its ability to inhibit the growth of certain cancer cell lines, opening avenues for its use as a scaffold in the design of novel therapeutic agents. smolecule.comnih.gov One study quantified its activity against P388 Murine Leukemia cells, providing a benchmark for its potential efficacy. researchgate.netugm.ac.id

Table 2: In Vitro Cytotoxic Activity

| Cell Line | IC₅₀ Value |

|---|

These research trajectories underscore the compound's expanding role, from a classical synthetic intermediate to a functional molecule with potential applications in cutting-edge technologies and medicine. The ongoing investigation into its properties and reactions continues to reveal its versatility and importance in contemporary chemical science.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKNUVQQEHKTCG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-43-1 | |

| Record name | NSC4156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Pathways for E Methyl 3 2 Nitrophenyl Acrylate

Nitration-Based Synthesis Routes

A common and direct method for preparing (E)-Methyl 3-(2-nitrophenyl)acrylate involves the electrophilic aromatic substitution on a pre-existing cinnamate (B1238496) framework. smolecule.com This pathway leverages the well-established chemistry of aromatic nitration.

The most traditional synthesis involves the direct nitration of methyl trans-cinnamate. smolecule.com This reaction is typically carried out using a mixed acid system, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). smolecule.com The role of sulfuric acid is to act as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

The reaction mechanism proceeds via the attack of the electron-rich π-system of the benzene (B151609) ring of methyl trans-cinnamate on the nitronium ion. aiinmr.com This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comresearchgate.net Subsequent deprotonation of the arenium ion by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring and yields the final nitrated product. umkc.edu The reaction typically results in a mixture of isomers that require purification. smolecule.com

The introduction of a nitro group onto the benzene ring of methyl trans-cinnamate is governed by the directing effect of the existing methyl acrylate (B77674) substituent. The -CH=CHCOOCH₃ group is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophilic substitution than benzene itself. umkc.edu However, it directs incoming electrophiles to the ortho and para positions. This is because the resonance structures of the arenium ion intermediate formed during ortho or para attack allow for the positive charge to be delocalized onto the vinyl group, providing additional stability. youtube.comlibretexts.org In contrast, meta attack does not allow for this extended delocalization, making the corresponding intermediate less stable. libretexts.org

Consequently, the nitration of methyl trans-cinnamate yields a mixture of methyl 3-(2-nitrophenyl)acrylate (ortho product) and methyl 3-(4-nitrophenyl)acrylate (para product). researchgate.net Experimental findings have shown that the para isomer is typically the major product due to the steric hindrance at the ortho position. researchgate.net

| Product | Position of Nitro Group | Observed Ratio researchgate.net |

|---|---|---|

| This compound | Ortho | 1 |

| (E)-Methyl 3-(4-nitrophenyl)acrylate | Para | 8 |

Carbon-Carbon Bond Forming Reactions

An alternative and highly stereoselective approach to synthesizing this compound involves the formation of the carbon-carbon double bond, most notably through the Wittig reaction. berkeley.eduscribd.com This method provides excellent control over the alkene geometry.

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. byjus.com For the synthesis of this compound, the reaction is performed between 2-nitrobenzaldehyde (B1664092) and a phosphorus ylide, specifically methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCOOCH₃). berkeley.educhegg.com This reaction precisely fixes the location of the newly formed double bond, which is a significant advantage over elimination reactions that can sometimes yield mixtures of isomers. libretexts.org The reaction proceeds to give the desired acrylate and a triphenylphosphine (B44618) oxide byproduct. scribd.com

| Reactant Type | Chemical Name |

|---|---|

| Carbonyl Compound | 2-Nitrobenzaldehyde |

| Wittig Reagent (Ylide) | Methyl (triphenylphosphoranylidene)acetate |

The mechanism of the Wittig reaction has been the subject of extensive study. The initial step involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde. byjus.comlibretexts.org While earlier proposals suggested the formation of a zwitterionic intermediate called a betaine, strong evidence now supports a mechanism involving a concerted [2+2] cycloaddition under lithium-salt-free conditions. wikipedia.orgmasterorganicchemistry.com This cycloaddition directly forms a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org

The driving force of the reaction is the subsequent decomposition of the oxaphosphetane. organic-chemistry.org This intermediate collapses through a retro-[2+2] cycloaddition, breaking the carbon-oxygen and carbon-phosphorus single bonds and forming a carbon-carbon double bond (the alkene) and a very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. organic-chemistry.org The ylide used in this synthesis, methyl (triphenylphosphoranylidene)acetate, is classified as a "stabilized ylide." The presence of the electron-withdrawing ester group (-COOCH₃) delocalizes the negative charge on the adjacent carbon, making the ylide more stable and less reactive than unstabilized ylides (e.g., those with alkyl substituents). wikipedia.org

For stabilized ylides, the initial formation of the oxaphosphetane intermediate is often reversible. quora.com This allows the intermediates to equilibrate to the more thermodynamically stable configuration before decomposition. The anti-oxaphosphetane, which leads to the (E)-alkene, is sterically more favorable than the syn-oxaphosphetane that would produce the (Z)-alkene. youtube.com Therefore, the reaction pathway favors the formation of the more stable (E)-isomer, resulting in high stereoselectivity for this compound. wikipedia.orgquora.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. jmcs.org.mx In the context of synthesizing this compound, this approach utilizes 2-nitrobenzaldehyde as the aldehyde component. The reaction is condensed with a compound that can provide the methyl acrylate moiety, catalyzed by a base.

The general reaction involves the deprotonation of the active methylene compound by a base, creating a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the desired α,β-unsaturated ester. Various catalytic systems have been developed to facilitate this transformation with high efficiency and yield. For instance, the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) in hexane (B92381) has been shown to be an effective catalyst for the Knoevenagel condensation of aldehydes with compounds like ethyl cyanoacetate, producing cyanoacrylates in high yields. jmcs.org.mx While not directly synthesizing the title compound, this demonstrates the utility of amine-based catalysts. Another approach involves using heterogeneous catalysts, such as biogenic carbonates, which can promote the reaction under solvent-free conditions, offering operational simplicity and good yields. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Ref |

| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc | Hexane | 65-70 °C, 3-6 h | Cyanoacrylate Derivatives | jmcs.org.mx |

| 5-HMF Derivatives | Active Methylene Compounds | Ca:Ba Carbonates | Solvent-free | 100 °C, 1 h | 3-(furan-2-yl)acrylonitrile derivatives | mdpi.com |

This table illustrates representative conditions for Knoevenagel condensations, a pathway applicable to the synthesis of this compound from 2-nitrobenzaldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction and Stereocontrol

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and is particularly noted for its high stereoselectivity, predominantly forming (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org

For the synthesis of this compound, the HWE reaction involves the reaction of 2-nitrobenzaldehyde with a phosphonate (B1237965) reagent such as methyl 2-(dialkoxyphosphoryl)acetate. The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during aqueous workup. wikipedia.orgorganic-chemistry.org

A key feature of the HWE reaction is its inherent stereocontrol. The reaction with stabilized phosphonates and aromatic aldehydes, such as 2-nitrobenzaldehyde, almost exclusively produces the (E)-isomer. wikipedia.org This high (E)-selectivity is attributed to steric factors in the transition state leading to the formation of the oxaphosphetane intermediate. organic-chemistry.org Factors that can influence this selectivity include the steric bulk of the aldehyde, reaction temperature, and the choice of cation in the phosphonate salt. wikipedia.org For instances where the (Z)-alkene is desired, modifications such as the Still-Gennari reaction can be employed, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters). youtube.com

| Aldehyde | Phosphonate Reagent | Base | Expected Product | Predominant Stereoisomer | Ref |

| 2-Nitrobenzaldehyde | Methyl 2-(diethoxyphosphoryl)acetate | NaH, NaOMe, or BuLi | This compound | E-isomer | wikipedia.orgorganic-chemistry.org |

This table outlines the typical components for an HWE reaction to synthesize the target compound with high stereocontrol.

Palladium-Catalyzed Synthetic Routes (e.g., C-H Olefination, Aryl Halide Coupling)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Heck reaction, a type of aryl halide coupling, is particularly relevant for the synthesis of this compound. researchgate.net This method facilitates the formation of acrylates from aryl halides and acrylate esters under specific catalytic conditions. smolecule.com

In a typical Heck reaction for this synthesis, an aryl halide such as 2-bromonitrobenzene or 2-iodonitrobenzene is reacted with methyl acrylate in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the methyl acrylate into the aryl-palladium bond. The final step is a β-hydride elimination, which releases the desired this compound product and regenerates the active Pd(0) catalyst. The Heck reaction is a powerful method for preparing substituted olefins, which are important structural motifs in many natural and bioactive compounds. researchgate.net

| Aryl Halide | Olefin | Catalyst | Base | Product | Ref |

| 2-Iodonitrobenzene | Methyl acrylate | Pd(OAc)₂ | Triethylamine | This compound | researchgate.netsmolecule.com |

| 2-Bromonitrobenzene | Methyl acrylate | Pd(OAc)₂ | Triethylamine | This compound | researchgate.netsmolecule.com |

This table shows the reactants and typical catalyst system for the synthesis of this compound via the Heck reaction.

Esterification Strategies

Esterification is a fundamental reaction in organic chemistry that can be employed to synthesize this compound from its corresponding carboxylic acid, (E)-3-(2-nitrophenyl)acrylic acid. This method is particularly useful if the acrylic acid derivative is more readily available or is synthesized as a precursor.

The most common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. google.com Catalysts such as sulfuric acid or p-toluenesulfonic acid are frequently used. google.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (methanol) is used, or the water formed during the reaction is removed. The reaction temperature generally ranges from 70 to 180 °C, depending on the boiling point of the resulting ester and the pressure used. google.com The use of polymeric resin catalysts is also a viable option, offering advantages in terms of catalyst separation and recycling. chemra.com Studies on the esterification of acrylic acid with ethanol (B145695) have shown that catalyst concentration and reaction temperature significantly affect the rate of conversion. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Ref |

| (E)-3-(2-nitrophenyl)acrylic acid | Methanol | H₂SO₄ or p-toluenesulfonic acid | Reflux | This compound | google.comresearchgate.net |

This table details a standard Fischer esterification approach for the synthesis of the target methyl ester.

Reaction Optimization and Catalytic Systems Design

Optimizing synthetic routes to this compound involves the careful design of catalytic systems and the fine-tuning of reaction parameters to maximize yield, selectivity, and efficiency. For each of the primary synthetic methodologies, specific optimization strategies can be applied.

In Knoevenagel condensations , catalyst choice is paramount. While traditional bases like piperidine (B6355638) or diethylamine (B46881) are effective, the development of specialized catalysts such as diisopropylethylammonium acetate (DIPEAc) or metal-organic frameworks (MOFs) can lead to higher yields and milder reaction conditions. jmcs.org.mxresearchgate.net Solvent-free conditions using heterogeneous catalysts also represent an optimization that simplifies purification and reduces environmental impact. mdpi.com

For the Horner-Wadsworth-Emmons reaction , optimization often focuses on enhancing its already high (E)-stereoselectivity. Studies have shown that greater (E)-selectivity can be achieved by increasing the steric bulk of the aldehyde, using higher reaction temperatures (e.g., 23 °C vs. -78 °C), and selecting specific metal salts (Li > Na > K). wikipedia.org

In palladium-catalyzed Heck reactions , optimization revolves around the catalyst system. The choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and, more critically, the ligand (e.g., triphenylphosphine, bidentate phosphines) can dramatically influence reaction efficiency and turnover number. The base, solvent, and temperature must also be carefully selected to ensure a smooth catalytic cycle and prevent side reactions.

Esterification reactions can be optimized by varying the catalyst loading and temperature. For acid-catalyzed esterifications, increasing the catalyst concentration generally increases the reaction rate. researchgate.net The choice between homogeneous catalysts like sulfuric acid and heterogeneous catalysts like acidic resins involves a trade-off between reaction rate and ease of separation and reusability. chemra.comresearchgate.net

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

The application of advanced technologies can significantly improve the synthesis of this compound. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and often improving product purity compared to conventional heating methods. ajrconline.orgnih.gov

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to minutes. ajrconline.orgejournal.by This technique has been successfully applied to the synthesis of this compound. In one example, the reaction of 2-nitrobenzaldehyde with methyl (triphenylphosphoranylidene)acetate (a Wittig reagent) was carried out in a microwave oven at 40% power for just 2 minutes, affording the product in a 94.6% yield. berkeley.edu This highlights the significant efficiency gains offered by MAOS. The technique is considered a form of "green chemistry" as it can reduce the need for solvents and decrease energy consumption. ajrconline.orgjmrionline.com

| Reaction | Heating Method | Reaction Time | Yield | Ref |

| Wittig Reaction | Microwave (40% power) | 2 minutes | 94.6% | berkeley.edu |

| Conventional Synthesis | Conventional Heating | ~30 minutes - 3 hours | Often lower | ajrconline.org |

This table compares the efficiency of microwave-assisted synthesis with conventional heating methods for related reactions.

Chemical Reactivity and Transformation Mechanisms of E Methyl 3 2 Nitrophenyl Acrylate

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of (E)-Methyl 3-(2-nitrophenyl)acrylate is characterized by its susceptibility to both electrophilic and nucleophilic attacks at different sites within the molecule.

Electrophilic Reactions: The most notable electrophilic reaction related to this compound is its formation via the electrophilic nitration of methyl trans-cinnamate. In this reaction, the aromatic ring of the precursor acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺), which is typically generated from a mixture of nitric acid and sulfuric acid. smolecule.com This electrophilic aromatic substitution yields a mixture of ortho and para isomers, with this compound being the ortho product. smolecule.comresearchgate.net The acrylate (B77674) substituent is an electron-withdrawing group, which deactivates the ring and preferentially directs the incoming electrophile to the para position, making the separation of the ortho isomer a key step in its synthesis. smolecule.com

Nucleophilic Reactions: The electron-deficient C=C double bond in the acrylate moiety makes the molecule an excellent substrate for nucleophilic conjugate addition, also known as the Michael reaction. nsf.gov The presence of the electron-withdrawing methyl ester and the 2-nitrophenyl group further enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by a wide range of soft nucleophiles.

Common nucleophiles for this type of reaction include:

Thiols: Thiol-Michael additions are highly efficient reactions where a thiolate anion, typically generated under basic or nucleophilic catalysis, adds to the β-carbon of the acrylate. nsf.gov

Amines: Primary and secondary amines can also participate in Michael additions with acrylates to form β-amino esters. nih.gov

Enolates: Carbon nucleophiles, such as enolates derived from malonates or other active methylene (B1212753) compounds, can add to the acrylate system, forming new carbon-carbon bonds. This pathway is fundamental in building more complex carbon skeletons.

The general mechanism for the Michael addition is a two-step process involving the initial attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate.

| Reaction Type | Reagent Class | Product Type | Key Feature |

| Electrophilic Aromatic Substitution | Nitrating Agent (e.g., HNO₃/H₂SO₄) | This compound | Formation of the compound from methyl trans-cinnamate. smolecule.com |

| Nucleophilic Conjugate Addition (Michael Reaction) | Thiols, Amines, Enolates | β-substituted propanoates | Addition to the electron-deficient C=C double bond. nsf.govnih.gov |

Oxidation Reactions and Product Characterization

While the aromatic nitro group is generally resistant to oxidation, the alkene functionality in this compound can undergo various oxidation reactions. The specific products formed would depend on the oxidizing agent and reaction conditions used.

Potential oxidation pathways include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide across the double bond. The product would be methyl 2-(2-nitrophenyl)oxirane-3-carboxylate.

Dihydroxylation: Oxidants like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) could be used to form a diol, yielding methyl 2,3-dihydroxy-3-(2-nitrophenyl)propanoate.

Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a workup step would cleave the double bond. A reductive workup (e.g., with dimethyl sulfide) would yield 2-nitrobenzaldehyde (B1664092) and methyl glyoxylate. An oxidative workup (e.g., with hydrogen peroxide) would yield 2-nitrobenzoic acid and oxalic acid (which may decompose).

Characterization of these potential products would rely on standard spectroscopic methods. For instance, the formation of an epoxide could be confirmed by the disappearance of alkene signals in ¹H and ¹³C NMR spectra and the appearance of new signals corresponding to the oxirane ring. Similarly, diol formation would be indicated by the presence of hydroxyl group signals in the IR and NMR spectra.

Reduction Reactions (e.g., Nitro Group Reduction to Amines)

The reduction of the nitro group is one of the most significant transformations of this compound, as it serves as a key step in the synthesis of important nitrogen-containing heterocycles. smolecule.com

The primary reduction reaction is the conversion of the aromatic nitro group (-NO₂) into a primary amine (-NH₂). This can be achieved using a variety of reducing agents.

| Reducing Agent | Conditions | Product |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Pressurized hydrogen gas, catalyst | Methyl (E)-3-(2-aminophenyl)acrylate |

| Metal in Acid (e.g., Fe, Sn, Zn in HCl) | Acidic medium | Methyl (E)-3-(2-aminophenyl)acrylate |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Methyl (E)-3-(2-aminophenyl)acrylate |

The resulting product, Methyl (E)-3-(2-aminophenyl)acrylate, is a versatile intermediate. The newly formed amino group is positioned to react intramolecularly with the acrylate system in a process known as reductive cyclization. smolecule.com This domino reaction involves the initial reduction of the nitro group, followed by an intramolecular Michael addition of the amine to the α,β-unsaturated ester. This cyclization is a powerful method for constructing heterocyclic scaffolds, most notably quinolines. nih.gov The subsequent cyclization and aromatization steps lead to the formation of quinoline-3-carboxylic acid derivatives.

Substitution Reactions Involving Key Functional Groups

The functional groups present in this compound allow for several types of substitution reactions.

Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (E)-3-(2-nitrophenyl)acrylic acid. Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic acyl substitution and is typically irreversible due to the deprotonation of the resulting carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. While the parent compound does not have a suitable leaving group (like a halogen) ortho or para to the nitro group, related structures with such a group would be highly susceptible to SNAr. For example, if a fluorine atom were present at the 6-position, it could be readily displaced by a nucleophile. The mechanism involves the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The electron-deficient alkene in this compound makes it an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles.

A prominent example is the reaction with nitrones. The nitrone-olefin cycloaddition is a concerted, pericyclic reaction that forms a five-membered isoxazolidine (B1194047) ring. wikipedia.org The regioselectivity of the reaction is controlled by frontier molecular orbital (FMO) theory. As the acrylate is an electron-poor dipolarophile, the reaction is typically governed by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the acrylate, leading to the formation of the 4-substituted product. wikipedia.org

This compound can also act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich conjugated dienes. masterorganicchemistry.com The electron-withdrawing groups on the acrylate double bond lower its LUMO energy, accelerating the reaction with a diene's HOMO. masterorganicchemistry.com The reaction with a simple diene like cyclopentadiene (B3395910) would produce a bicyclic adduct. nih.gov

| Reaction Type | Reagent | Product | Mechanism |

| [3+2] Dipolar Cycloaddition | Nitrone | Isoxazolidine derivative | Concerted pericyclic reaction forming a 5-membered ring. wikipedia.org |

| [3+2] Dipolar Cycloaddition | Azide | Triazoline derivative (may rearrange) | Concerted pericyclic reaction; can be part of a cascade. nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Substituted cyclohexene (B86901) derivative | Concerted pericyclic reaction forming a 6-membered ring. masterorganicchemistry.com |

Structure Reactivity Relationships and Mechanistic Insights

Influence of the Nitrophenyl Moiety on Reaction Kinetics and Selectivity

The nitrophenyl group is a critical determinant of the reactivity of (E)-Methyl 3-(2-nitrophenyl)acrylate. The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic characteristic significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, thereby slowing the kinetics of such reactions compared to unsubstituted or electron-donating group-substituted phenyl rings.

Despite its deactivating nature, the nitro group acts as an ortho, para-director for incoming electrophiles. masterorganicchemistry.com This directing effect is evident in the synthesis of the compound itself, which often involves the nitration of methyl trans-cinnamate. smolecule.com This reaction yields a mixture of the ortho and para isomers, this compound and (E)-Methyl 3-(4-nitrophenyl)acrylate, respectively. researchgate.net Research has shown that the reaction heavily favors the formation of the para isomer, with a typical ortho-to-para product ratio of 1:8. researchgate.netresearchgate.net This selectivity is primarily attributed to the steric hindrance imposed by the bulky acrylate (B77674) side chain at the ortho position, which makes the para position more accessible to the incoming nitronium ion (NO₂⁺). The electron-withdrawing properties of the nitro group can also facilitate ring fragmentation under certain conditions by stabilizing resulting carbocations. smolecule.com

Role of the Acrylate Conjugated System in Reactivity

The acrylate portion of the molecule features an α,β-unsaturated ester, which forms a conjugated system. This system, comprising the C=C double bond and the C=O double bond of the ester, is inherently electron-deficient. The carbonyl group withdraws electron density from the olefinic double bond through resonance, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Stereochemical Implications of the (E)-Configuration

The "(E)-" designation in the compound's name specifies the stereochemistry about the carbon-carbon double bond, indicating that the nitrophenyl group and the methoxycarbonyl group are on opposite sides of the bond. This trans geometry is a direct result of its synthesis from methyl trans-cinnamate. smolecule.comresearchgate.net

Positional Isomerism Effects (Ortho vs. Para) on Chemical Behavior

The position of the nitro group on the phenyl ring—whether ortho or para to the acrylate substituent—has a profound impact on the molecule's properties and chemical behavior. While both are electron-withdrawing, their proximity to the acrylate side chain leads to distinct differences.

Steric Effects: The ortho-isomer experiences significant steric hindrance between the nitro group and the acrylate chain. This crowding can impede reactions involving the ester group or the double bond and can also affect the planarity of the molecule. The para-isomer, with the nitro group positioned opposite the side chain, is free from such intramolecular steric strain.

Electronic Effects: While both isomers have a strong electron-withdrawing character, the proximity of the nitro group in the ortho position can exert a more pronounced inductive effect on the reaction center compared to the more distant para position.

Biological Activity: The difference in chemical behavior translates directly to differences in biological activity. Studies comparing the cytotoxic effects of the ortho and para isomers against P388 Murine Leukemia cells found a notable difference in their efficacy. The para-isomer exhibited significantly higher cytotoxicity than the ortho-isomer, as reflected by their IC₅₀ values. researchgate.netresearchgate.net

| Property | This compound (Ortho) | (E)-Methyl 3-(4-nitrophenyl)acrylate (Para) | Reference |

|---|---|---|---|

| Positional Isomer | Nitro group at C2 position | Nitro group at C4 position | quora.com |

| Steric Hindrance | High, due to proximity of NO₂ and acrylate groups | Low, NO₂ group is distant from the acrylate chain | |

| Cytotoxicity (IC₅₀ vs. P388) | 27.78 µg/mL | 7.98 µg/mL | researchgate.netresearchgate.net |

Electronic Effects and Charge-Transfer Interactions in Reaction Pathways

The electronic landscape of this compound is dominated by the powerful electron-withdrawing capabilities of both the nitrophenyl and acrylate moieties. This creates a highly polarized molecule with distinct electron-poor and electron-rich regions, which governs its reaction pathways. The entire conjugated system facilitates the delocalization of electron density, but the net effect is a strong pull of electrons towards the nitro and carbonyl oxygen atoms.

This pronounced electronic polarization is responsible for the molecule's potential in applications such as non-linear optical (NLO) materials. smolecule.com Such applications rely on molecules with large dipole moments and hyperpolarizability, properties that arise from an asymmetric charge distribution and the potential for intramolecular charge-transfer upon electronic excitation. In reaction pathways, these electronic effects create "hot spots" for reactivity. As previously mentioned, the β-carbon of the acrylate system is highly electrophilic and prone to attack by nucleophiles. Conversely, the electron-deficient aromatic ring, while deactivated to electrophiles, is activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the strong electron-withdrawing nitro group. The interaction of such molecules with surfaces can be accompanied by charge-transfer processes, which can significantly modify the chemical reactivity of the compound. researchgate.net

Characterization and Advanced Analytical Methodologies

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation of (E)-Methyl 3-(2-nitrophenyl)acrylate, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum exhibits characteristic signals that confirm its structure. researchgate.net The data, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct peaks for the aromatic, vinylic, and methyl protons. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.10 | d | 16.0 | Vinylic proton |

| 8.04 | d | 7.0 | Aromatic proton (H-3') |

| 7.55 | td | 7.0, 2.6 | Aromatic protons (H-4', H-5') |

| 6.38 | d | 16.0 | Vinylic proton |

| 3.83 | s | - | Methyl protons (-OCH₃) |

Data sourced from a study by Ernawati and Khoirunni'mah (2017). researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for the carbonyl, aromatic, vinylic, and methyl carbons. researchgate.net

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.4 | Carbonyl carbon (C=O) |

| 148.8 | Aromatic carbon (C-2') |

| 140.4 | Vinylic carbon |

| 133.7 | Aromatic carbon (C-5') |

| 129.3 | Aromatic carbon (C-4') |

| 128.8 | Aromatic carbons (C-1', C-6') |

| 124.4 | Aromatic carbon (C-3') |

| 123.0 | Vinylic carbon |

| 52.2 | Methyl carbon (-OCH₃) |

Data sourced from a study by Ernawati and Khoirunni'mah (2017). researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The FTIR spectrum of this compound displays prominent absorption bands corresponding to the nitro group, the ester carbonyl group, and the carbon-carbon double bonds of the acrylate (B77674) and the aromatic ring. researchgate.net

Interactive Data Table: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1722 | C=O stretching (ester) |

| 1645 | C=C stretching (alkene) |

| 1521 | N-O asymmetric stretching (nitro group) |

| 1346 | N-O symmetric stretching (nitro group) |

| 1346-1290 | C-O stretching |

| 781 | C-H bending (aromatic) |

Data sourced from a study by Ernawati and Khoirunni'mah (2017). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for verifying the molecular weight and fragmentation pattern of this compound. In GC-MS analysis, the compound is first separated by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum shows a molecular ion peak [M+] at an m/z of 207, which corresponds to its molecular weight. researchgate.netsmolecule.com This confirms the elemental composition of C₁₀H₉NO₄. smolecule.com

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with a molecular formula of C₁₀H₉NO₄, the theoretical elemental composition can be calculated. smolecule.com However, specific experimental "found" values from combustion analysis were not available in the consulted literature to compare with the theoretical percentages.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.1 | 57.97% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.38% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.76% |

| Oxygen | O | 16.00 | 4 | 64.00 | 30.89% |

| Total | | | | 207.182 | 100.00% |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), can predict a range of molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This calculation seeks the lowest energy conformation on the potential energy surface. For (E)-Methyl 3-(2-nitrophenyl)acrylate, optimization would define key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

DFT studies on similar acrylate (B77674) and nitrophenyl systems suggest that the optimized structure of this compound would feature a largely planar acrylate group (C=C-C=O). researchgate.netresearchgate.net The orientation of the 2-nitrophenyl group relative to the acrylate plane is a critical parameter determined by steric hindrance and electronic effects. The nitro group itself may be slightly twisted out of the plane of the phenyl ring. nih.gov While specific calculated values for this molecule are not detailed in the reviewed literature, the resulting optimized geometry is the basis for all subsequent property calculations.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. warse.org Calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and methodological limitations, improving agreement with experimental data. warse.orgacs.org

Experimental Fourier-transform infrared (FTIR) spectroscopy has identified several characteristic vibrational modes for this compound. researchgate.net DFT calculations on analogous molecules help in the precise assignment of these experimental bands. researchgate.netresearchgate.net

| Experimental Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 1722 | C=O (carbonyl) stretching |

| 1525 | NO₂ asymmetric stretching |

| 1346–1290 | C–O (ester) stretching vibrations |

The strong absorption at 1722 cm⁻¹ is characteristic of the carbonyl group in an α,β-unsaturated ester. researchgate.net The band at 1525 cm⁻¹ is a definitive indicator of the asymmetric stretching of the nitro (NO₂) group. nih.govresearchgate.net The vibrations in the 1346-1290 cm⁻¹ range are attributed to the C-O single bond stretches within the methyl ester functionality. researchgate.net

Theoretical calculations are instrumental in predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ). nih.gov These predicted shifts are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra.

Experimental NMR data for this compound have been reported. researchgate.netresearchgate.net The theoretical predictions would aid in confirming the assignment of each proton and carbon atom in the molecule.

| Experimental ¹H NMR Data | Experimental ¹³C NMR Data | ||

|---|---|---|---|

| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 3' | 8.04 (d, J=7 Hz) | C1' | 128.8 |

| 6' | 8.04 (d, J=7 Hz) | C2' | - |

| - | - | C3' | 124.4 |

| - | - | C4' | - |

| - | - | C5' | - |

| - | - | C6' | 128.8 |

| - | - | C=O (C1) | 166.4 |

| - | - | Alkene C (sp²) | 117.9 |

| - | - | Alkene C (sp²) | 145.1 |

| - | - | Methyl C (sp³) | 51.9 |

| - | - | Quaternary Aromatic C | 134.5 |

| - | - | Aromatic C | 120.0 |

Note: Data compiled from multiple sources. researchgate.netresearchgate.net '-' indicates data not explicitly provided in the referenced sources. The assignment of specific aromatic protons and carbons can be ambiguous without computational validation.

Quantum Chemical Parameters Analysis

DFT calculations provide valuable quantum chemical parameters that describe the global electronic properties and reactivity of a molecule. These include the energies of the frontier molecular orbitals, ionization potential, and electron affinity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

For molecules containing both electron-donating and electron-withdrawing groups, the HOMO and LUMO are often localized on different parts of the structure. In related nitrophenyl compounds, the LUMO orbitals are typically concentrated around the electron-withdrawing nitrophenyl moiety, while the HOMO orbitals may be located on other parts of the molecule. researchgate.net This separation facilitates intramolecular charge transfer, which is a key aspect of the molecule's electronic behavior.

The energies of the frontier orbitals are directly related to the ionization potential (IP) and electron affinity (EA) of a molecule. Within the framework of Koopmans' theorem, these relationships can be approximated as:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

The ionization potential is the energy required to remove an electron from the molecule, while the electron affinity is the energy released when an electron is added. mdpi.commaterialsciencejournal.org These values are fundamental indicators of a molecule's ability to undergo oxidation or reduction. A lower ionization potential suggests it is more easily oxidized, while a higher electron affinity indicates a greater propensity to accept an electron. materialsciencejournal.org These parameters can be readily calculated from the output of a standard DFT analysis. researchgate.net

Absolute Electronegativity and Chemical Potential

Absolute Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): This represents the escaping tendency of electrons from a stable system. It is related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the presence of the electron-withdrawing nitro group is expected to result in a relatively high absolute electronegativity, indicating a strong tendency to accept electrons.

Charge Distribution Analysis (e.g., Atomic Charges, Local Softness, Charge Transfer)

Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed to quantify the atomic charges on each atom of a molecule. However, specific published data from these analyses for this compound are not currently available. Such an analysis would provide a more detailed understanding of the intramolecular charge transfer and the reactivity of different atomic sites.

Binding Energy and Thermodynamic Properties

Specific computational studies on the binding energy and thermodynamic properties of this compound have not been identified in the available literature. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation are crucial for understanding the stability and reaction kinetics of the compound. These properties can be calculated using computational methods like DFT, which would provide valuable data for optimizing synthesis and predicting reaction outcomes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. The Automated Topology Builder (ATB) and Repository provides force fields for this compound, which are essential for conducting MD simulations. rutgers.edu These simulations can be applied to study the compound in various environments, such as in solution or in complex with biological macromolecules. However, the results of specific MD simulations for this compound have not been reported in the reviewed literature. Such studies could provide insights into its conformational flexibility, solvation dynamics, and interactions with other molecules.

Validation of Theoretical Models with Experimental Data

The validation of theoretical models with experimental data is a critical step in computational chemistry to ensure the accuracy and reliability of the calculations. This is often achieved by comparing computed properties with experimental measurements. For instance, calculated vibrational frequencies from DFT can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be validated against experimental NMR spectra.

While the synthesis and characterization of this compound using techniques like NMR and FTIR have been reported, a direct and detailed comparison between these experimental results and theoretical calculations for this specific molecule is not available in the current body of scientific literature. Such a study would be invaluable for confirming the accuracy of the computational models used and for providing a more robust understanding of the molecule's properties.

Applications of E Methyl 3 2 Nitrophenyl Acrylate in Chemical Sciences

Development of Non-Linear Optical (NLO) Materials

Materials with non-linear optical (NLO) properties are crucial for technologies that involve the manipulation of light, such as optical communications, data storage, and laser applications. Organic molecules, particularly those with specific structural features, have been a major focus of NLO material research.

The potential of (E)-Methyl 3-(2-nitrophenyl)acrylate in NLO materials stems from its inherent chromophoric (light-absorbing) properties. The molecular structure possesses a conjugated π-electron system that extends from the phenyl ring, through the acrylic double bond, to the carbonyl group of the ester. This delocalized electron system is perturbed by the presence of the strongly electron-withdrawing nitro (–NO₂) group on the aromatic ring.

This "push-pull" electronic structure, where the π-system acts as a bridge between an electron-donating or neutral part (the phenyl ring and double bond) and an electron-accepting group (the nitro group), is a classic design for NLO chromophores. When such molecules are exposed to a strong electromagnetic field, like that from a laser, they exhibit a nonlinear polarization response, which is the origin of NLO phenomena. Research has suggested that the chromophoric nature of this compound makes it a candidate for incorporation into new NLO materials. smolecule.com

The NLO performance of a chromophore is highly dependent on its molecular structure. For compounds related to this compound, several key relationships between structure and NLO activity are considered:

Nature and Position of Substituents: The strength and position of the electron-withdrawing group are critical. The nitro group at the ortho position in this compound influences the electronic distribution and steric conformation of the molecule differently than if it were at the meta or para positions. Generally, a para-substituted isomer might be expected to have a larger molecular hyperpolarizability (a measure of NLO activity) due to a more extended and linear charge-transfer pathway from one end of the molecule to the other.

Conjugation Length: The extent of the π-electron system is a determining factor. A longer conjugated path typically leads to a larger NLO response. In this molecule, the conjugation involves the phenyl ring and the acrylate (B77674) system.

Molecular Geometry: The planarity of the conjugated system affects the efficiency of electron delocalization. The (E)-configuration (trans) of the acrylate double bond ensures a more linear and extended molecular shape compared to the (Z)-isomer, which is generally favorable for NLO properties.

While detailed studies on this compound itself are limited in public literature, the principles derived from related acrylic polymers, such as poly(N-2-methyl-4-nitrophenyl)acrylamide, confirm that the nitrophenyl acrylate scaffold is a viable platform for creating polymers with significant NLO responses for use in electro-optic devices.

Role as an Intermediate in Complex Organic Synthesis

The dual functionality of this compound—containing both a nitro group and an α,β-unsaturated ester (a Michael acceptor)—makes it a highly versatile intermediate for the construction of more complex molecules. smolecule.com

Many biologically active compounds and pharmaceutical drugs are based on heterocyclic ring systems. This compound serves as a valuable precursor for synthesizing such scaffolds. A primary application is in the synthesis of indoles and quinolines through reductive cyclization. smolecule.com In this process, the nitro group is chemically reduced (e.g., to an amino group), which can then react intramolecularly with the acrylate portion of the molecule to form the heterocyclic ring.

Furthermore, some studies have investigated the cytotoxic (cell-killing) effects of this compound. Research on its activity against P388 Murine Leukemia cells highlights its potential as a lead compound or intermediate in the development of new therapeutic agents.

The same chromophoric properties that make this compound interesting for NLO materials also make it a building block for dyes and pigments. The nitrophenyl group is a common component in many colorants. The reactivity of the acrylate double bond allows for its incorporation into larger polymeric structures or for further chemical modification. For example, it can undergo polymerization or be used in addition reactions to synthesize more complex dye molecules where the nitrophenyl acrylate unit imparts specific color and light-fastness properties.

The structural motifs present in this compound are found in various agrochemicals, including herbicides and fungicides. The nitrophenyl group is a component of certain herbicides, such as the dinitroaniline class, and acrylates are used as precursors for a range of active ingredients. For instance, some fungicides are based on acrylate structures (strobilurins), and nitrophenyl derivatives have shown fungicidal activity. The reactivity of the molecule allows it to be a starting point for creating new compounds with potential herbicidal or fungicidal properties. researchgate.net While direct, large-scale application of this compound in commercial agrochemicals is not widely documented, its chemical functionalities make it a relevant intermediate for research and development in this field.

Physicochemical Properties

Compound Names

Contribution to Fundamental Research on Organic Reaction Mechanisms

This compound and its structural analogs serve as valuable substrates for investigating the mechanisms of organic reactions. The specific placement of substituents on the aromatic ring and the conjugated system allows researchers to probe electronic and steric effects on reaction pathways.

For instance, studies on the cyclization reactions of closely related derivatives, such as (E)-methyl 3-(2-aminophenyl)acrylate, provide insight into complex mechanistic pathways. Research on this amino derivative's reaction with phenylisothiocyanate has been used to explore the roles of the substrate and solvent as catalysts in the reaction, demonstrating how functional groups on the phenyl acrylate backbone can actively participate in and facilitate multi-step processes like nucleophilic addition, proton transfer, and intramolecular cyclization. nih.gov Such fundamental studies on related structures help elucidate principles that are broadly applicable to the reactivity of this compound.

Facilitation of Novel Synthetic Methodology Development

The synthesis of this compound is itself a subject of study in the development of synthetic methodologies. The most common route to this compound involves the electrophilic nitration of methyl trans-cinnamate. researchgate.netugm.ac.id This reaction serves as a practical model for studying regioselectivity in electrophilic aromatic substitution on deactivated ring systems that are also part of an α,β-unsaturated ester system.

Research has shown that the nitration of methyl trans-cinnamate typically yields a mixture of the ortho- and para-nitro isomers, with the para isomer being the major product. researchgate.netugm.ac.id One study reported an ortho-to-para product ratio of 1:8. researchgate.netugm.ac.id The challenge of controlling this regioselectivity drives research into new nitrating agents, catalysts, and reaction conditions to improve the yield of the desired ortho-isomer, this compound. This work contributes to the broader field of synthetic methodology by refining techniques for selective functionalization of complex aromatic compounds.

Investigation of Interactions with Biological Systems

The unique chemical structure of this compound has prompted investigations into its interactions with biological molecules and systems, revealing potential applications and mechanisms of action.

A significant area of research has been the cytotoxic effects of this compound on cancer cell lines. smolecule.com Studies have been conducted to understand the mechanism behind its cell-killing properties, which are thought to be related to the compound's interaction with cellular proteins. smolecule.com

In one key study, the compound was tested for its cytotoxic activity against P388 murine leukemia cells. The results indicated a measurable inhibitory effect on the proliferation of these cancer cells. researchgate.netugm.ac.id The potency of this cytotoxic activity is quantified by its half-maximal inhibitory concentration (IC₅₀) value. researchgate.netugm.ac.id

| Cell Line | Organism | IC₅₀ (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| P388 Murine Leukemia | Mouse | 27.78 | ~134.1 |

These findings establish the compound as a subject of interest for further mechanistic studies to fully elucidate its mode of interaction at the molecular level within cells. smolecule.com

While direct studies on the antimicrobial properties of this compound are limited, research into the broader class of phenyl acrylate derivatives provides a basis for exploring potential mechanisms. For related compounds, such as p-hydroxyphenyl acrylate, the antimicrobial activity is primarily attributed to the acryl group. nih.govresearchgate.net

The mechanism is believed to involve the interaction of the acrylate moiety with the negatively-charged components of the bacterial cytoplasmic membrane, leading to a collapse of the membrane potential and disruption of cellular integrity. researchgate.net Furthermore, the presence of the phenyl group has been shown to be important for high antimicrobial activity due to stereoelectronic effects. nih.govresearchgate.net These findings suggest that a potential antimicrobial mechanism for this compound could involve similar membrane disruption, a hypothesis that warrants further investigation.

The potential for this compound to act as an enzyme inhibitor is another area of scientific interest. This interest stems in part from studies of its precursor, methyl trans-cinnamate, which has been identified as a tyrosinase inhibitor. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. The modification of the methyl trans-cinnamate structure through the addition of a nitro group, creating this compound, is a strategy pursued to potentially enhance or modify this biological activity. researchgate.net While specific enzyme inhibition studies detailing the mechanism of this compound are not extensively documented, its structural relationship to known inhibitors makes it a candidate for screening and mechanistic studies in enzyme kinetics and inhibition research.

Future Research Directions and Perspectives

Exploration of Novel Reactivity and Derivatization Pathways

(E)-Methyl 3-(2-nitrophenyl)acrylate serves as a versatile scaffold for organic synthesis, with its reactivity dominated by the nitro group, the activated alkene, and the ester moiety. Future research is expected to delve deeper into harnessing this reactivity for the creation of complex molecular architectures.

Key research avenues include:

Transformations of the Nitro Group: The selective reduction of the ortho-nitro group is a pivotal pathway for generating a variety of heterocyclic compounds, such as quinolines and indoles, which are prevalent in medicinal chemistry. Future work could focus on developing novel catalytic systems that offer higher selectivity and efficiency for this transformation, especially in the presence of the reactive acrylate (B77674) system.

Reactions at the Alkene: The electron-deficient double bond is highly susceptible to nucleophilic attack. Exploring a broader range of Michael acceptors in conjugate addition reactions could yield novel derivatives with potential biological activities. Furthermore, its role as a dienophile in Diels-Alder reactions or in other pericyclic reactions remains an area ripe for investigation, potentially leading to complex polycyclic structures.

Ester Modification: Hydrolysis or transesterification of the methyl ester provides a straightforward handle for modification. This allows for the attachment of the (E)-3-(2-nitrophenyl)acrylate motif to other molecules, including polymers, biomolecules, or surfaces, thereby creating functional materials or bioconjugates.

A summary of potential derivatization pathways is presented below.

| Reactive Site | Reaction Type | Potential Products |

| Nitro Group | Reduction | 2-Aminophenyl derivatives, Quinolines, Indoles |

| Alkene Double Bond | Michael Addition | Substituted propanoates |

| Alkene Double Bond | Cycloaddition | Polycyclic systems |

| Ester Group | Hydrolysis/Transesterification | Carboxylic acid, Other esters, Amides |

Design and Synthesis of Advanced Material Systems

The inherent properties of this compound, particularly its chromophoric nature stemming from the nitrophenyl group, make it an attractive candidate for the development of advanced materials. smolecule.com Its applications in materials science are an emerging area of research. myskinrecipes.com

Future directions in this domain will likely focus on:

Non-Linear Optical (NLO) Materials: The compound's structure, featuring a conjugated π-system with donor-acceptor characteristics, suggests potential for NLO applications. smolecule.com Research could involve synthesizing derivatives with enhanced hyperpolarizability by modifying the aromatic ring or the acrylate moiety. These new molecules could be incorporated into polymer matrices to create materials for optical communications and data storage. smolecule.com

Functional Polymers: this compound can be utilized as a monomer or a comonomer in polymerization reactions. The resulting polymers would feature the nitro-functionalized aromatic ring as a pendant group, which could be further modified post-polymerization. This approach could lead to the creation of polymers with tunable refractive indices, light-sensitive properties, or specific chemical sensitivities. myskinrecipes.com

Photosensitive Materials: The nitro group can impart photosensitivity, making derivatives of this compound useful in photolithography or as photocleavable protecting groups. Research into the photochemical reactivity of this compound and its derivatives could open up new applications in creating patterned surfaces and light-responsive materials. myskinrecipes.com

Application of Machine Learning and AI in Predictive Synthesis and Property Design

Key applications include:

Predictive Synthesis: AI algorithms can be trained on vast reaction databases to predict the outcomes of chemical reactions, including potential side products and optimal conditions. mdpi.com This can be applied to the derivatization of this compound, allowing researchers to prioritize synthetic routes that are most likely to be successful, saving time and resources. nih.gov Computer-aided synthesis planning (CASP) can propose novel retrosynthetic pathways to complex target molecules starting from this building block. mdpi.com

De Novo Design: Generative models in AI can design entirely new molecules with desired properties. pharmafeatures.com For instance, by specifying desired NLO properties or biological activity, AI models could propose novel derivatives of this compound. These in silico designed molecules can then be synthesized and tested, streamlining the design-make-test-analyze cycle. nih.gov

Property Prediction: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can predict the physicochemical and biological properties of compounds. optibrium.com This allows for the rapid virtual screening of libraries of potential derivatives of this compound to identify candidates with the highest potential for specific applications before committing to their synthesis. mdpi.com

The synergy between computational prediction and experimental validation promises to significantly accelerate the exploration of the chemical space around this compound, leading to the faster development of new materials and functional molecules.

Q & A

Q. What are the common synthetic routes for preparing (E)-Methyl 3-(2-nitrophenyl)acrylate?

The compound can be synthesized via the Wittig reaction using 2-nitrobenzaldehyde and methyl acrylate derivatives. For example, reacting 2-nitrobenzaldehyde with a stabilized ylide under basic conditions selectively yields the (E)-isomer. A specific protocol involves bromoacrylation followed by elimination, as demonstrated in the synthesis of analogous nitro-substituted acrylates .

Q. How is the (E)-configuration of the acrylate moiety confirmed experimentally?

The trans (E) geometry is confirmed using NMR spectroscopy. A coupling constant () of ~15.8 Hz between the α and β protons of the acrylate group is characteristic of the E-configuration, as observed in the NMR spectrum of this compound .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- and NMR for structural elucidation (e.g., acrylate proton doublets at δ 6.39 and 8.14 ppm) .

- IR spectroscopy to confirm ester carbonyl stretches (~1719–1720 cm) .

- Mass spectrometry (MS) for molecular ion verification (e.g., [M] at m/z 221.21) .

Q. What are the typical applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing anti-inflammatory agents. For instance, derivatives of this acrylate have been incorporated into TLR4-modulating molecules, demonstrating potential in targeted drug design .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group at the ortho position enhances electrophilicity but introduces steric hindrance, affecting regioselectivity in reactions like Heck coupling. Computational studies (e.g., DFT) suggest that the nitro group stabilizes transition states via resonance, as observed in analogous bromoacrylates .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Polymorphism and solvent selection are common issues. Slow evaporation from dichloromethane/hexane mixtures often yields single crystals suitable for X-ray diffraction. SHELX programs (e.g., SHELXL) are widely used for structure refinement, as applied to related acrylates .

Q. How can computational methods complement experimental data in studying this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces, aiding in understanding reactivity. For example, studies on similar nitroacrylates correlate computational results with experimental UV-Vis spectra .

Q. What strategies resolve synthetic yield discrepancies during scale-up?

Optimizing solvent polarity (e.g., switching from THF to DMF) and catalyst loading (e.g., Pd(OAc)) improves reproducibility. Pilot-scale syntheses of analogous esters highlight the importance of stoichiometric control and inert atmospheres .

Q. How can stereochemical purity be validated for derivatives of this acrylate?

Chiral HPLC or -NMR with chiral solvating agents (e.g., Eu(hfc)) resolves enantiomers. For E/Z isomerism, Nuclear Overhauser Effect (NOE) experiments or X-ray crystallography are definitive .

Q. What analytical methods ensure purity in high-throughput synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. Elemental analysis (e.g., C, H, N) provides additional validation, as applied in nitroacrylate studies .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for similar acrylates?

Discrepancies in coupling constants or chemical shifts may arise from solvent effects or impurities. Cross-referencing with X-ray structures (e.g., C–C bond lengths) or repeating experiments under standardized conditions (e.g., CDCl, 298 K) resolves ambiguities .

Q. Why do computational predictions sometimes deviate from experimental reactivity?

Solvent effects and intermolecular interactions (e.g., π-stacking in nitroaromatics) are often omitted in gas-phase DFT models. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations improve accuracy by incorporating solvation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.